molecular formula C21H22N2O2 B2703142 N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-16-5

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2703142
CAS RN: 852369-16-5
M. Wt: 334.419
InChI Key: AHPRGNPXQUNOFK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BMIQ or GW405833, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-2-carboxamides and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Cellular Mechanisms and Cyclo-Oxygenase Role

Research on acetaminophen, a compound with a similar functional group (acetamide), elucidates its mechanism of action involving cyclo-oxygenase inhibition, primarily affecting the central nervous system. This action is attributed to reducing the active oxidized form of cyclo-oxygenase, rather than directly inhibiting the enzyme's active site, offering a therapeutic window for tissue-selective drugs (Lucas et al., 2005).

Chemoselective Acetylation and Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the synthetic utility of acetamide derivatives in drug development. This process is critical for the synthesis of antimalarial drugs, showcasing the importance of acetamide groups in pharmaceutical chemistry (Magadum & Yadav, 2018).

Comparative Metabolism Studies

A study on chloroacetamide herbicides reveals the metabolic activation pathways leading to DNA-reactive products, emphasizing the significance of acetamide derivatives in understanding toxicological profiles and the development of safer herbicides (Coleman et al., 2000).

Antimicrobial Activity of Acetamide Derivatives

The synthesis and evaluation of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antimicrobial properties underline the potential of acetamide derivatives in combating bacterial and fungal infections. This research contributes to the ongoing search for new antimicrobial agents (Debnath & Ganguly, 2015).

Analytical Methods for NSAIDs

The development of rapid analytical methods for the estimation of NSAIDs like paracetamol and ibuprofen in bulk and tablet formulations underlines the relevance of acetamide derivatives in pharmaceutical analysis. Such methods facilitate quality control and ensure the therapeutic efficacy of medicinal products (Kanthale et al., 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-7-15-10-12-16(13-11-15)23-21(25)20(24)19-14(2)22-18-9-6-5-8-17(18)19/h5-6,8-13,22H,3-4,7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPRGNPXQUNOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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